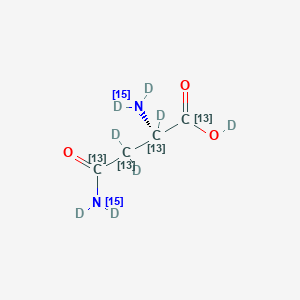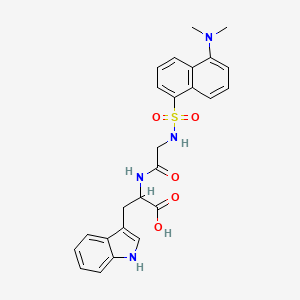
Sodium diatrizoate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium diatrizoate hydrate is a water-soluble, iodinated radiopaque contrast medium commonly used in medical imaging. It is known for its high iodine content, which makes it effective in blocking X-rays and creating clear images of internal body structures. This compound is particularly useful in gastrointestinal studies, angiography, and urography .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium diatrizoate hydrate is synthesized from diatrizoic acid. The synthesis involves the acetylation of 3,5-diamino-2,4,6-triiodobenzoic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetylation and neutralization processes. The compound is then crystallized and purified to achieve the desired purity levels. The final product is often stored and transported in a hydrated form to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium diatrizoate hydrate primarily undergoes substitution reactions due to the presence of iodine atoms. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize this compound.
Reduction Reactions: Reducing agents such as sodium borohydride can reduce the compound under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various iodinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Sodium diatrizoate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a density gradient reagent in blood cell separation and spore purification.
Biology: The compound is employed in the isolation of plasma lymphocytes, monocytes, and dendritic cells.
Medicine: this compound is extensively used as a radiological contrast agent in diagnostic imaging.
Industry: It is utilized in various diagnostic assays and manufacturing processes.
Wirkmechanismus
The primary mechanism of action of sodium diatrizoate hydrate is its ability to block X-rays due to its high iodine content. When administered, the compound localizes in specific areas of the body, creating a contrast between different tissues. This contrast allows for clear imaging of internal structures. The iodine atoms in the compound are particularly effective in scattering or stopping X-rays, making it a valuable tool in radiology .
Vergleich Mit ähnlichen Verbindungen
Diatrizoate meglumine: Another iodinated contrast medium used in similar diagnostic applications.
Iothalamate: A high-osmolar contrast medium used for imaging.
Iohexol: A low-osmolar contrast medium with similar applications but different osmolality.
Comparison: Sodium diatrizoate hydrate is unique due to its specific hydration state, which affects its solubility and stability. Compared to diatrizoate meglumine and iothalamate, this compound has a higher iodine content, providing better contrast in imaging. it also has higher osmolality, which can lead to increased side effects in some patients .
Eigenschaften
Molekularformel |
C11H10I3N2NaO5 |
|---|---|
Molekulargewicht |
653.91 g/mol |
IUPAC-Name |
sodium;3,5-diacetamido-2,4,6-triiodobenzoate;hydrate |
InChI |
InChI=1S/C11H9I3N2O4.Na.H2O/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);;1H2/q;+1;/p-1 |
InChI-Schlüssel |
ZZBYVHJZBJEHFI-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R,3aR,6S,6aR)-3-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 2-(triphenyl-lambda5-phosphanylidene)acetate](/img/structure/B12059394.png)


![[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12059408.png)









![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)
